1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1H-imidazole moiety at the 6-position. The azetidine ring at position 1 is linked via a carboxamide group to a 1H-benzimidazole scaffold. The azetidine ring introduces conformational rigidity, which may enhance target binding specificity compared to more flexible analogs.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O/c27-17(24-18-22-13-3-1-2-4-14(13)23-18)12-8-26(9-12)16-7-15(20-10-21-16)25-6-5-19-11-25/h1-7,10-12H,8-9H2,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEWLUAJFCVFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazoles
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. They are key components to functional molecules that are used in a variety of everyday applications. They are found in many pharmaceuticals and agrochemicals.
Pyrimidines
, on the other hand, are also significant in the field of medicinal chemistry. They are part of the structure of several important biomolecules, including the nucleic acids DNA and RNA.
Biological Activity
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide (CAS Number: 1351590-39-0) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential clinical applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N8O |
| Molecular Weight | 388.4 g/mol |
| Structure | Contains imidazole and pyrimidine rings, contributing to its biological interactions |
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Notably, it has been studied for its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor , which is significant in cancer therapy. PARP enzymes play a pivotal role in DNA repair mechanisms; thus, inhibiting them can lead to increased sensitivity of cancer cells to DNA-damaging agents.
Key Mechanisms
- Inhibition of PARP : The compound has shown potent inhibitory activity against PARP1, which is crucial for cellular repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, promoting apoptosis.
- Signal Transduction Pathways : It may also modulate various signal transduction pathways that regulate cell proliferation and survival, potentially enhancing the efficacy of standard chemotherapy agents.
Biological Assays and Efficacy
Recent studies have evaluated the compound's efficacy through various biological assays:
In Vitro Studies
- Anticancer Activity : The compound exhibited significant antiproliferative effects against several cancer cell lines, including HeLa (cervical carcinoma) and CEM (human T-lymphocyte), with IC50 values indicating strong cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 2.6 |
| CEM | 1.2 |
In Vivo Studies
Animal models have demonstrated that the compound can effectively reduce tumor growth when administered alongside conventional chemotherapeutics, highlighting its potential as a combination therapy agent.
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Combination Therapy : In a study involving patients with BRCA mutations, the compound was used in conjunction with DNA-damaging agents, showing improved outcomes compared to monotherapy.
- Pharmacokinetics : Research has indicated favorable pharmacokinetic properties, including sufficient bioavailability and metabolic stability, making it a viable candidate for further clinical development.
Comparison with Similar Compounds
Compound 41: 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Structural Differences : Compound 41 () shares a carboxamide linkage and imidazole moiety but replaces the pyrimidine core with a pyrrole ring and incorporates a trifluoromethyl-substituted pyridine. The azetidine ring in the target compound is absent here, substituted by a methyl-imidazole-ethyl chain .
- Synthesis : Synthesized via coupling of 1-(2-methyl-1-(4-methylbenzenesulphonyl)-1H-imidazol-4-yl)ethan-1-amine with a pyrrole precursor, yielding 35% purity after purification. LCMS purity: 98.67% .
Benzimidazole-Pyrazole Acetamides (Compounds 28–32)
- Structural Differences : describes N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–31), which replace the pyrimidine-imidazole-azetidine system with a pyrazole-acetamide-benzimidazole framework. The target compound’s azetidine-carboxamide linkage is absent, substituted by a simpler acetamide bridge .
- Synthesis : Synthesized via EDCI/HOBt-mediated coupling of 2-(3-pyrazolyl)acetic acid hydrochloride with benzimidazole precursors in anhydrous DMF. Yields and purity varied: compound 32 (6-chloro-1-methyl derivative) required column chromatography for purification .
Physicochemical and Analytical Data
Research Implications and Limitations
- Limitations include the absence of reported biological data (e.g., IC50, solubility) for the target compound, making direct functional comparisons speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
